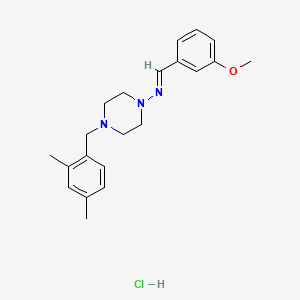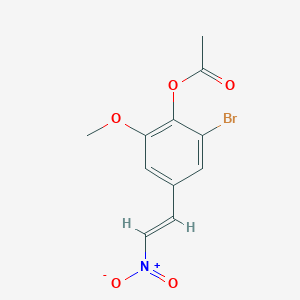
4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a molecular formula of C18H10N2O4. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various cellular processes that are regulated by CK2, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione are still being investigated. However, it has been shown to exhibit cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been studied for its potential applications in the detection of metal ions such as zinc and copper.
实验室实验的优点和局限性
The advantages of using 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the activity of protein kinase CK2. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for the study of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione. Firstly, further investigation into the mechanism of action of this compound is needed to fully understand its potential applications in various fields. Additionally, more studies are needed to investigate the potential toxicity of this compound and its effects on normal cells. Furthermore, this compound can be modified to improve its selectivity and potency as a potential anticancer agent. Finally, this compound can be studied for its potential applications in the detection of other metal ions.
合成方法
The synthesis of 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione involves the reaction between 8-hydroxyquinoline and phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields a yellow crystalline solid, which is then purified using recrystallization techniques. This synthesis method has been widely used in the literature, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
The 4-nitro-2-(8-quinolinyl)-1H-isoindole-1,3(2H)-dione compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. Additionally, this compound has been investigated as a potential inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. Furthermore, this compound has been studied as a fluorescent probe for the detection of metal ions such as zinc and copper.
属性
IUPAC Name |
4-nitro-2-quinolin-8-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O4/c21-16-11-6-2-7-12(20(23)24)14(11)17(22)19(16)13-8-1-4-10-5-3-9-18-15(10)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHJBWBUFSPWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(8-quinolyl)-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)


![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5808758.png)


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)
